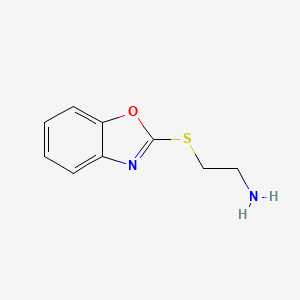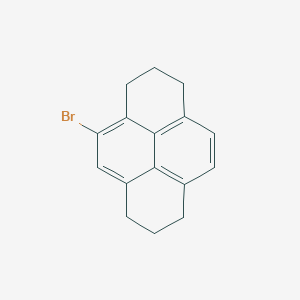
4-Bromo-1,2,3,6,7,8-hexahydropyrene
Descripción general
Descripción
4-Bromo-1,2,3,6,7,8-hexahydropyrene (4-BHHP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its potential applications in various scientific fields. It is a colorless, crystalline solid with a molecular weight of 288.12 g/mol and a melting point of 204-206°C. 4-BHHP is a member of the pyrene family, which is a group of PAHs that have been studied for their potential applications in various scientific fields. 4-BHHP has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer activities.
Aplicaciones Científicas De Investigación
Bromination in Organic Synthesis
Research shows the importance of bromination reactions in the synthesis of various organic compounds. For instance, the synthesis of 3-bromo-1,2,5,6-tetrahydropyridine derivatives plays a key role in generating important intermediates for further chemical reactions, as demonstrated by Drinkuth et al. (2001) (Drinkuth et al., 2001). Similarly, the creation of 5-bromo-6-(trifluoromethyl)-3,4-dihydro-2H-pyrans highlights the significance of bromo-functionalized compounds in synthesizing highly substituted dihydropyrans, as discussed by Donslund et al. (2015) (Donslund et al., 2015).
Bromination in Materials Science
In the realm of materials science, bromo-substituted compounds, like 1,3,6,8-tetrabromopyrene, are crucial for designing organic semiconducting materials used in optoelectronic devices. Salunke et al. (2016) emphasized the transformation of such bromo pyrene derivatives into functional materials for organic light-emitting diodes, indicating their utility in electronic applications (Salunke et al., 2016).
Bromination in Medicinal Chemistry
Bromination reactions also find applications in medicinal chemistry, as illustrated by the synthesis of bromophenols from marine red algae, which exhibit potent DPPH radical scavenging activity. Li et al. (2008) discovered that these bromophenols could be critical in developing new antioxidant agents (Li et al., 2008).
Catalysis and Synthetic Applications
Bromo-functionalized compounds are instrumental in catalysis and synthetic chemistry. The work of Feng et al. (2015) on the iron(III) bromide-catalyzed bromination of pyrene derivatives showcases the intricate mechanisms involved in regioselective bromination, pivotal for synthesizing various aryl-functionalized pyrene derivatives (Feng et al., 2015).
Propiedades
IUPAC Name |
4-bromo-1,2,3,6,7,8-hexahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJTUAANVIVBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)Br)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347753 | |
| Record name | 4-bromo-1,2,3,6,7,8-hexahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-25-8 | |
| Record name | 4-Bromo-1,2,3,6,7,8-hexahydropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-1,2,3,6,7,8-hexahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



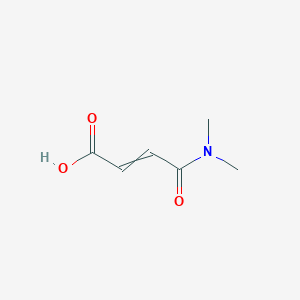
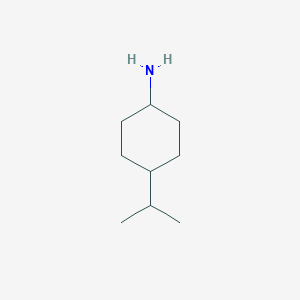
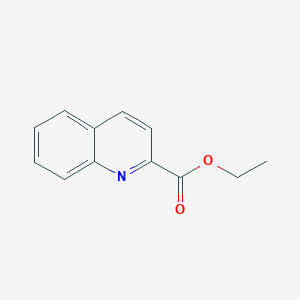
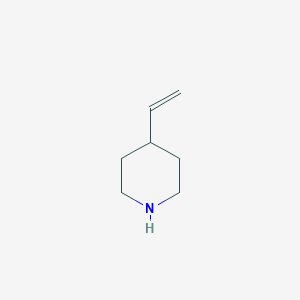
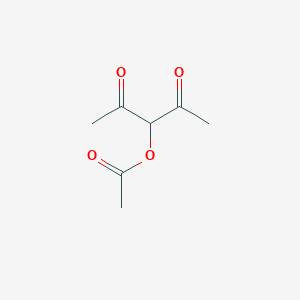


![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)
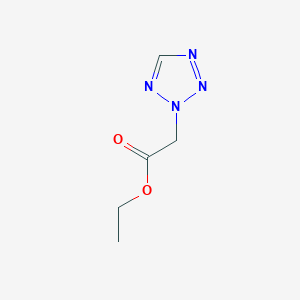


![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
